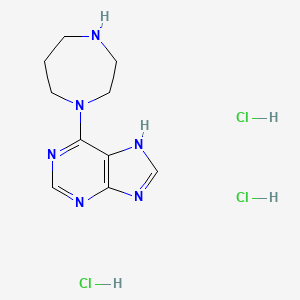
6-(1,4-diazepan-1-yl)-9H-purine trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1,4-diazepan-1-yl)-9H-purine trihydrochloride, also known as DZP, is a purine derivative that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- The synthesis of pyrimidinodiazepines aims to explore their biological activity by coupling with sugar moieties, given their known antiviral and anticancer properties. This approach is based on the formation of fused diazepine rings from the condensation of 1,2-diamine with 1,3-dicarbonyl compounds, highlighting the chemical versatility and potential therapeutic applications of diazepine derivatives (K. Srinivas et al., 2001).
Novel Syntheses of Purine Analogues
- A novel synthesis of a ring-expanded purine and its nucleoside analogue, featuring the imidazo[4,5-e][1,3]diazepine ring skeleton, showcases the structural manipulation capabilities for creating purine analogues with potential biological activities. These synthesized compounds are anticipated to be planar and aromatic, as predicted by molecular modeling, suggesting applications in drug design (L. Wang et al., 1994).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-(1,4-diazepan-1-yl)-9H-purine trihydrochloride involves the reaction of 1,4-diazepane with 9H-purine in the presence of hydrochloric acid to form the desired compound.", "Starting Materials": [ "1,4-diazepane", "9H-purine", "Hydrochloric acid" ], "Reaction": [ "Add 1,4-diazepane to a reaction flask", "Add 9H-purine to the reaction flask", "Add hydrochloric acid to the reaction flask", "Heat the reaction mixture to 80-90°C for 4-6 hours", "Cool the reaction mixture to room temperature", "Filter the precipitated product", "Wash the product with cold water", "Dry the product under vacuum", "Recrystallize the product from water to obtain 6-(1,4-diazepan-1-yl)-9H-purine trihydrochloride" ] } | |
Número CAS |
1803596-68-0 |
Fórmula molecular |
C10H15ClN6 |
Peso molecular |
254.72 g/mol |
Nombre IUPAC |
6-(1,4-diazepan-1-yl)-7H-purine;hydrochloride |
InChI |
InChI=1S/C10H14N6.ClH/c1-2-11-3-5-16(4-1)10-8-9(13-6-12-8)14-7-15-10;/h6-7,11H,1-5H2,(H,12,13,14,15);1H |
Clave InChI |
BJIVECJHVCNTPA-UHFFFAOYSA-N |
SMILES |
C1CNCCN(C1)C2=NC=NC3=C2NC=N3.Cl.Cl.Cl |
SMILES canónico |
C1CNCCN(C1)C2=NC=NC3=C2NC=N3.Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



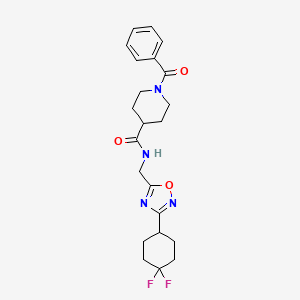
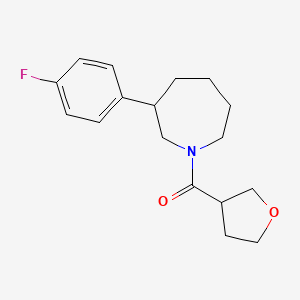
![N-(1-cyanocycloheptyl)-2-{[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]amino}acetamide](/img/structure/B2520544.png)
![(Z)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2520545.png)
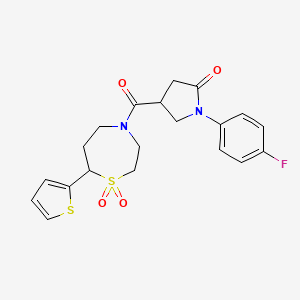
![8-amino-1H-pyrazolo[4,3-c]quinolin-3(2H)-one](/img/structure/B2520550.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2520551.png)

![6-[4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2520555.png)
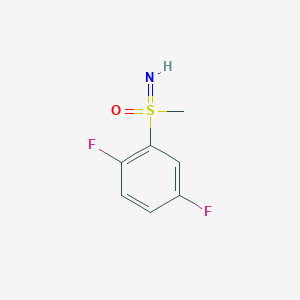
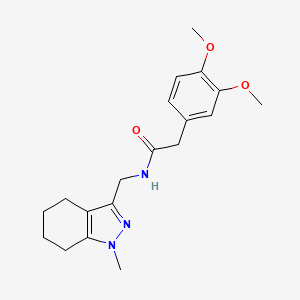
![1-(4,7-Dimethylbenzo[d]thiazol-2-yl)-3-isopropylurea](/img/structure/B2520563.png)
![1'-Methyl-1,1-dioxo-3-phenylspiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2520564.png)
![3,4-dichloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenecarboxamide](/img/structure/B2520565.png)